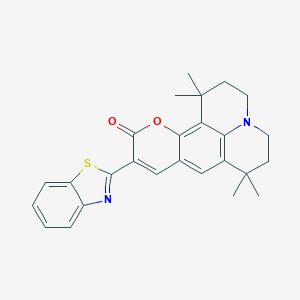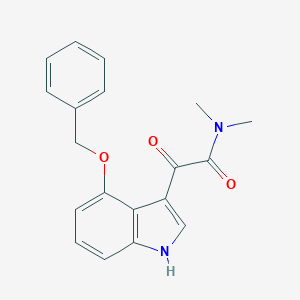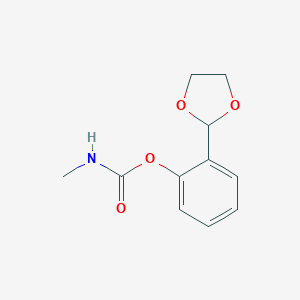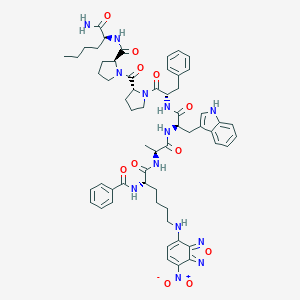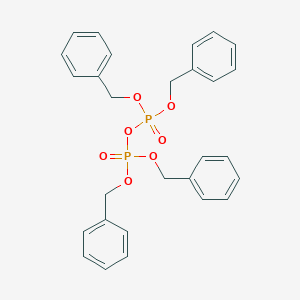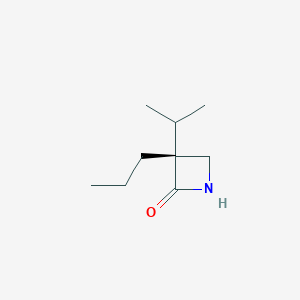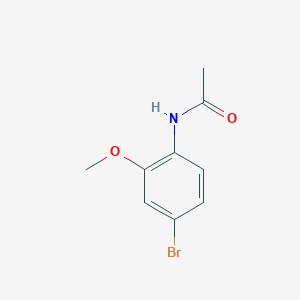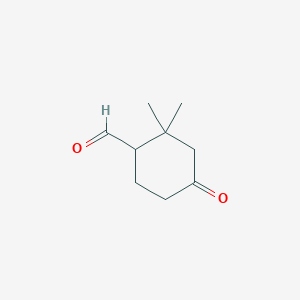
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that belongs to the class of cyclohexanones. It is also known as DMOC or 2,2-dimethyl-4-oxocyclohexane carbaldehyde. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DMOC is not well understood. However, it has been suggested that DMOC may act as a nucleophile in various reactions. It can also undergo various chemical reactions such as reduction, oxidation, and condensation.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of DMOC. However, some studies have suggested that DMOC may have potential antibacterial and antifungal properties. It has also been suggested that DMOC may have potential as a flavoring agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOC has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. DMOC is also stable under normal laboratory conditions. However, DMOC has some limitations such as its potential toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for research on DMOC. One potential area of research is the development of new synthetic methods for DMOC. Another potential area of research is the investigation of the potential antibacterial and antifungal properties of DMOC. Additionally, the potential use of DMOC as a flavoring agent in the food industry could be explored.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMOC can be achieved through several methods, and it has been used as a building block in the synthesis of various organic compounds. DMOC has potential antibacterial and antifungal properties and may have potential as a flavoring agent. Future research on DMOC could focus on the development of new synthetic methods and the investigation of its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One of the most common methods is the oxidation of 2,2-dimethyl-1,3-cyclohexanedione using potassium permanganate. The reaction yields DMOC as the major product.
Aplicaciones Científicas De Investigación
DMOC has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds. DMOC has also been used as a reagent in the synthesis of chiral compounds and as a precursor in the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
141891-09-0 |
|---|---|
Nombre del producto |
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-8(11)4-3-7(9)6-10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
DBDYPHSPNUJMTB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CCC1C=O)C |
SMILES canónico |
CC1(CC(=O)CCC1C=O)C |
Sinónimos |
Cyclohexanecarboxaldehyde, 2,2-dimethyl-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



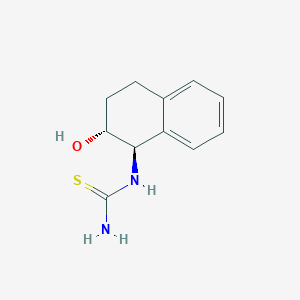
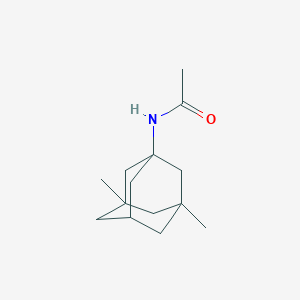
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)
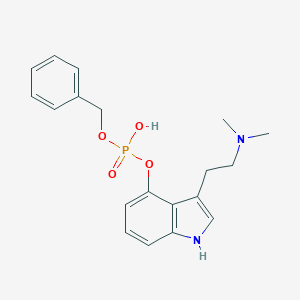
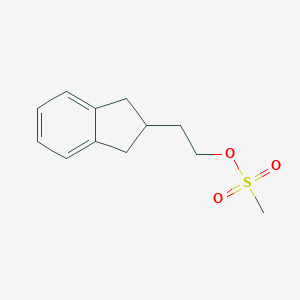
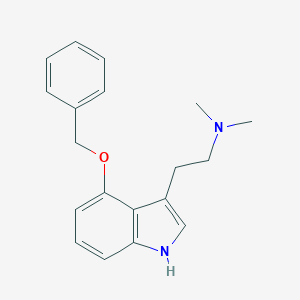
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
